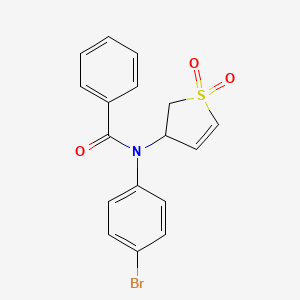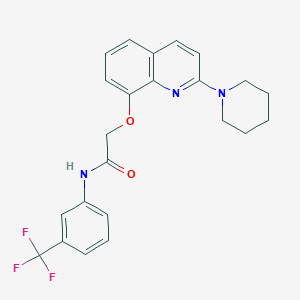
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide" often involves multi-component reactions, which allow for the efficient combination of several reactants into complex structures in a single operation. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using a Passerini three-component reaction, highlighting the versatility and efficiency of such methods in constructing complex molecular architectures (Taran et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures often involves detailed spectroscopic techniques and computational methods. For compounds like "2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide," crystallography provides insights into molecular conformation, bonding, and interactions. Studies such as those on mefloquine derivatives offer valuable information on the crystal structures and anti-tubercular activities, revealing the potential biological relevance of similar compounds (Wardell et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, which dictate their participation in various chemical reactions. Synthesis pathways often involve nucleophilic substitutions, condensation reactions, and the use of catalysts to achieve specific structural features. For example, the preparation of N-substituted derivatives demonstrates the compound's versatility in forming biologically active molecules through targeted chemical modifications (Khalid et al., 2014).
Wissenschaftliche Forschungsanwendungen
Structural Insights
The crystal structure of related quinoline and piperidine derivatives has been studied to understand their extended conformation and interaction characteristics. For instance, the structure of OPC-21268 shows an extended conformation through its quinolone, piperidine, phenyl rings, and acetamide side chain, stabilized by intermolecular hydrogen bonds (Kido, Kondo, Yamashita, & Ogawa, 1994). Such structural studies provide a foundation for understanding the molecular architecture and potential interaction sites of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide.
Synthetic Applications
The compound and its analogs have been synthesized and modified for various applications. The synthesis of s-Triazine-Based Thiazolidinones, including similar amide derivatives, highlights the versatility of these compounds in creating antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012). Additionally, the Passerini three-component reaction has been employed to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, showcasing the chemical flexibility and potential for generating diverse bioactive molecules (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Biological Activities
Research into the biological activities of related compounds has shown promising results in various areas. For example, 2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibitory effects against Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to cell models (Pissinate et al., 2016). This suggests potential therapeutic applications for tuberculosis treatment. Furthermore, the synthesis and evaluation of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives for positive inotropic activity indicate the utility of these compounds in cardiovascular research (Zhang, Cui, Hong, Quan, & Piao, 2008).
Eigenschaften
IUPAC Name |
2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGSSDYNUYURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

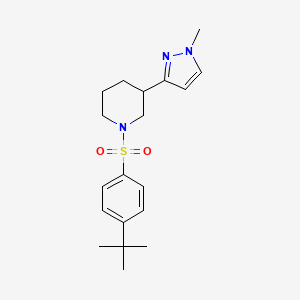
![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
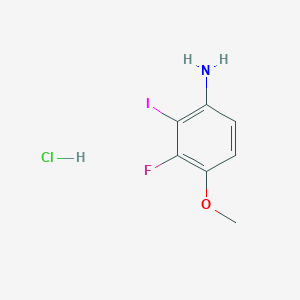


![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)


![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)
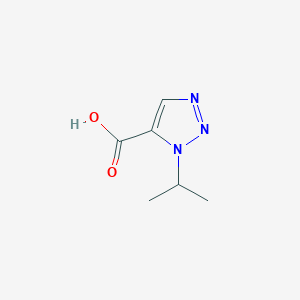

![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)
